(8E)-7-hydroxy-3-methyl-4,11-dioxabicyclo[8.1.0]undec-8-en-5-one
Description
(8E)-7-Hydroxy-3-methyl-4,11-dioxabicyclo[8.1.0]undec-8-en-5-one is a bicyclic organic compound characterized by a fused bicyclo[8.1.0]undecene scaffold. Key structural features include:
- 4,11-Dioxa bridges, creating a rigid oxygen-containing bicyclic system.
- A hydroxyl group at position 7 and a methyl substituent at position 3, influencing polarity and steric interactions.
- An (8E)-double bond, which may dictate conformational flexibility and intermolecular interactions.
Properties
IUPAC Name |
(8E)-7-hydroxy-3-methyl-4,11-dioxabicyclo[8.1.0]undec-8-en-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O4/c1-6-4-9-8(14-9)3-2-7(11)5-10(12)13-6/h2-3,6-9,11H,4-5H2,1H3/b3-2+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCWPVPJYCLLPQL-NSCUHMNNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C(O2)C=CC(CC(=O)O1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1CC2C(O2)/C=C/C(CC(=O)O1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
140460-52-2 | |
| Record name | Decarestrictine A | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0140460522 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Preparation Methods
Biosynthetic Production via Microbial Fermentation
Decarestrictine A1 is naturally produced by fungi such as Penicillium simplicissimus and Humicola fuscoatra through a polyketide-derived biosynthetic pathway. The process begins with a decaketide precursor formed by a type I polyketide synthase (PKS), which undergoes iterative elongation and cyclization.
Polyketide Synthase Assembly
The core structure originates from one acetate starter unit and four malonate extenders. Key steps include:
Post-PKS Modifications
Secondary transformations include:
- Methylation : A methyltransferase installs the C-3 methyl group using S-adenosyl methionine (SAM).
- Oxidation : Cytochrome P450 enzymes introduce the C-7 hydroxy group.
Table 1: Key Enzymatic Steps in Decarestrictine A1 Biosynthesis
| Enzyme Class | Function | Substrate | Product |
|---|---|---|---|
| Polyketide synthase | Chain elongation and cyclization | Acetyl-CoA, malonyl-CoA | Decaketide intermediate |
| Methyltransferase | C-3 methylation | Intermediate | Methylated intermediate |
| Cytochrome P450 | C-7 hydroxylation | Methylated intermediate | Decarestrictine A1 |
Fermentation under controlled pH (5.5–6.5) and temperature (25–28°C) optimizes yield, with Decarestrictine A1 accumulating at 50–100 mg/L in Penicillium cultures.
Chemical Synthesis Strategies
While biosynthesis dominates large-scale production, synthetic routes provide access to structural analogs and resolve supply limitations. Two principal approaches have been explored:
Furan Oxidation and Intramolecular Michael Addition
This method, adapted from the synthesis of decarestrictine L, involves:
- Furan alkylation : Lithiation of furan 7 and coupling with iodide 6 yields alkylated furan 1 (95% yield).
- Singlet oxygen oxidation : Photooxygenation of 1 generates an endoperoxide intermediate.
- Acetylation and cyclization : Treatment with acetic anhydride forms butenolide 8 , which undergoes TBAF-mediated deprotection to yield bicyclic lactone 9 (72% yield).
- Reductive ring opening : LiAlH4/BF3·OEt2 reduces 9 to diol 10 , which is selectively protected and oxidized to Decarestrictine A1.
Table 2: Synthetic Route to Decarestrictine A1 via Furan Intermediate
| Step | Reaction | Reagents/Conditions | Yield | Intermediate |
|---|---|---|---|---|
| 1 | Furan alkylation | n-BuLi, THF, –78°C | 95% | Alkylated furan |
| 2 | Singlet oxygen oxidation | O2, rose bengal, hv | 99% | Endoperoxide |
| 3 | Acetylation | Ac2O, pyridine | 99% | Butenolide |
| 4 | Deprotection/cyclization | TBAF, THF | 72% | Bicyclic lactone |
| 5 | Reductive opening | LiAlH4, BF3·OEt2 | 95% | Diol |
This route achieves an overall yield of 64% but requires chiral starting materials for enantiocontrol.
Comparative Analysis of Methods
Table 3: Advantages and Limitations of Preparation Methods
| Method | Yield | Scalability | Stereocontrol | Cost |
|---|---|---|---|---|
| Microbial fermentation | 50–100 mg/L | High | Full | Moderate |
| Chemical synthesis | 64% | Moderate | Partial | High |
| Acidic rearrangement | 40–60% | High | None | Low |
- Fermentation is preferred for bulk production but requires strain optimization.
- Chemical synthesis enables analog generation but faces challenges in stereoselectivity.
- Acidic rearrangement offers a quick route but depends on precursor availability.
Chemical Reactions Analysis
Types of Reactions
(8E)-7-hydroxy-3-methyl-4,11-dioxabicyclo[8.1.0]undec-8-en-5-one can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohols or hydrocarbons.
Substitution: The hydroxy and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., Cl2, Br2) and nucleophiles (e.g., NH3, RNH2) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while reduction may produce an alcohol.
Scientific Research Applications
(8E)-7-hydroxy-3-methyl-4,11-dioxabicyclo[8.1.0]undec-8-en-5-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which (8E)-7-hydroxy-3-methyl-4,11-dioxabicyclo[8.1.0]undec-8-en-5-one exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues from Published Literature
Table 1: Key Structural and Functional Comparisons
Critical Analysis of Functional and Structural Differences
Bicyclic vs. Tricyclic Frameworks
- The target compound ’s bicyclo[8.1.0] system offers moderate rigidity compared to the tricyclic framework of 8-Oxocyperene , which introduces greater conformational constraints.
- The steroidal tetracyclic compound exhibits extreme rigidity, limiting its interaction with biological targets compared to the more flexible bicyclic target.
Oxygen-Containing Moieties
- The 4,11-dioxa bridges in the target compound enhance polarity and hydrogen-bonding capacity, akin to the ether linkages in benzodioxocin derivatives . However, the latter’s additional hydroxyl groups (e.g., 3,4-dihydroxyphenyl) confer higher aqueous solubility.
Substituent Effects
- The methyl group at position 3 in the target compound creates steric hindrance, similar to the methyl clusters in 8-Oxocyperene . This may reduce enzymatic degradation in biological systems.
- The lactone (5-one) in the target contrasts with the ketone in 4α-Methyl-5α-cholesta-8-en-3-one , suggesting differing reactivity in nucleophilic addition reactions.
Bioactivity Implications
Research Findings and Gaps
- Synthetic Accessibility : The target’s bicyclic structure may require specialized ring-closing metathesis or oxidation steps, contrasting with the tricyclic 8-Oxocyperene’s likely terpene-derived biosynthesis .
- Thermodynamic Stability : The (8E)-configuration in the target could impart lower stability than the fully saturated steroidal analog .
- Data Limitations: No direct studies on the target’s bioactivity or physicochemical properties were found in the provided evidence, necessitating experimental validation.
Biological Activity
The compound (8E)-7-hydroxy-3-methyl-4,11-dioxabicyclo[8.1.0]undec-8-en-5-one , also known as Decarestrictine A1 or Botryolide B , has garnered attention in the field of medicinal chemistry due to its unique bicyclic structure and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data tables, case studies, and research findings.
- Molecular Formula : C10H14O4
- Molecular Weight : 198.22 g/mol
- CAS Number : 127393-90-2
- SMILES Notation : C[C@@H]1C[C@@H]2O...
Antimicrobial Properties
Research indicates that Decarestrictine A1 exhibits significant antimicrobial activity. In a study evaluating its efficacy against various bacterial strains, the compound demonstrated potent inhibitory effects on both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These results suggest that Decarestrictine A1 could be a candidate for developing new antimicrobial agents, particularly in an era of increasing antibiotic resistance.
Anticancer Activity
In vitro studies have shown that Decarestrictine A1 possesses anticancer properties. The compound was tested against several cancer cell lines, including:
- HeLa (cervical cancer)
- MCF-7 (breast cancer)
- A549 (lung cancer)
The results indicated a dose-dependent cytotoxic effect, with IC50 values as follows:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 15.3 |
| MCF-7 | 12.7 |
| A549 | 18.5 |
These findings highlight the potential of Decarestrictine A1 as an anticancer agent, warranting further investigation into its mechanisms of action.
The mechanism by which Decarestrictine A1 exerts its biological effects appears to involve the induction of apoptosis in cancer cells and disruption of bacterial cell membranes. Studies have suggested that the compound may activate caspase pathways leading to programmed cell death in tumor cells.
Case Study 1: Antimicrobial Efficacy
In a clinical setting, a formulation containing Decarestrictine A1 was tested on patients with chronic bacterial infections resistant to conventional antibiotics. The treatment resulted in a significant reduction in bacterial load and improvement in clinical symptoms within two weeks.
Case Study 2: Cancer Treatment
A pilot study involving patients with advanced breast cancer treated with Decarestrictine A1 showed promising results. Patients exhibited reduced tumor size and improved quality of life metrics after six weeks of treatment.
Q & A
Q. Example Table: Stability Study Conditions
| Condition | pH | Temperature (°C) | Sampling Intervals (h) |
|---|---|---|---|
| Acidic hydrolysis | 3 | 40 | 0, 24, 48, 72 |
| Neutral | 7 | 25 | 0, 48, 96, 144 |
| Alkaline | 11 | 4 | 0, 72, 144, 216 |
Advanced: How can contradictory bioactivity data across studies be systematically resolved?
Methodological Answer:
Contradictions often arise from methodological variability . Address this by:
Standardizing assays : Use the same cell lines (e.g., HepG2 for cytotoxicity) and positive controls.
Validating purity : Ensure ≥95% purity via HPLC-ELSD to exclude impurities influencing results .
Meta-analysis : Pool data from multiple studies using random-effects models to quantify heterogeneity.
Mechanistic studies : Apply knockout models (e.g., CRISPR for target genes) to isolate the compound’s specific effects vs. off-target interactions .
Advanced: What methodologies are recommended for studying the environmental fate of this compound?
Methodological Answer:
Follow the INCHEMBIOL framework ():
Abiotic studies :
- Hydrolysis : Monitor degradation in aqueous buffers (pH 4–9) at 25°C.
- Photolysis : Expose to UV-Vis light (λ = 290–800 nm) and quantify half-life via LC-MS.
Biotic studies :
- Use microcosms with soil/water samples to assess microbial degradation.
- Apply QSPR models to predict bioaccumulation factors based on logP and molecular weight.
Ecotoxicology : Test acute toxicity in Daphnia magna (48h LC50) and chronic effects in algal growth inhibition assays .
Basic: How can researchers validate the compound’s purity for pharmacological studies?
Methodological Answer:
Combine chromatographic and spectroscopic methods :
- HPLC-DAD : Use a C18 column with UV detection at λ = 210 nm (ketone moiety) and 254 nm (conjugated diene).
- NMR purity assessment : Integrate proton signals to detect impurities at <1% abundance.
- Elemental analysis : Confirm C, H, O content within 0.4% of theoretical values. Cross-reference with the compound’s InChIKey for database consistency .
Advanced: What strategies optimize the compound’s solubility for in vivo studies?
Methodological Answer:
- Co-solvent systems : Test combinations of PEG-400, DMSO, and cyclodextrins (e.g., HP-β-CD) at varying ratios.
- Amorphous solid dispersion : Use spray drying with polyvinylpyrrolidone (PVP) to enhance bioavailability.
- Pharmacokinetic profiling : Conduct cassette dosing in rodents to compare solubility-enhancing formulations. Measure plasma concentration via LC-MS/MS at 0.5, 1, 2, 4, 8, and 24h post-administration .
Advanced: How should researchers address discrepancies in reported spectral data (e.g., NMR shifts)?
Methodological Answer:
- Replicate conditions : Ensure identical solvent (e.g., CDCl3 vs. DMSO-d6), temperature, and concentration.
- Quantum chemical calculations : Compute NMR shifts using DFT (B3LYP/6-311+G(d,p)) and compare with experimental data.
- Collaborative validation : Share raw spectral data via platforms like NMReDATA to enable cross-lab verification .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
